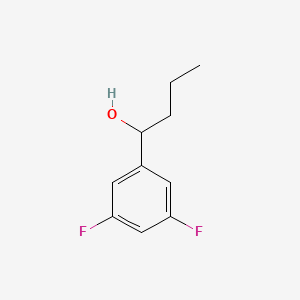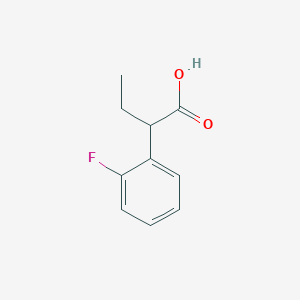
1-(3,5-Difluorophenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-1-butanol is an organic compound characterized by a fluorine-substituted phenyl ring attached to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1-butanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3,5-difluorophenyl magnesium bromide with butanal in the presence of anhydrous ether.
Reduction of Ketones: Reducing 1-(3,5-difluorophenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Difluorophenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: Oxidation with agents like chromyl chloride (CrO2Cl2) can convert the compound to 1-(3,5-difluorophenyl)butanone.
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) to produce 1-(3,5-difluorophenyl)butane.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 1-(3,5-difluorophenyl)butanone.
Reduction: 1-(3,5-difluorophenyl)butane.
Substitution: Various fluorinated phenyl derivatives.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)-1-butanol is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 1-(3,5-Difluorophenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and stability.
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophenyl)ethanol
1-(3,5-Difluorophenyl)propanol
1-(3,5-Difluorophenyl)butanone
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSAJRQMWATMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














